Cas no 1806759-68-1 (5-(Chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonyl chloride)
5-(Chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-(Chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonyl chloride
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- Inchi: 1S/C8H3Cl2F6NO3S/c9-2-3-1-4(7(11,12)13)5(20-8(14,15)16)17-6(3)21(10,18)19/h1H,2H2
- InChI Key: NIVJWSLZDAGXMP-UHFFFAOYSA-N
- SMILES: ClCC1=CC(C(F)(F)F)=C(N=C1S(=O)(=O)Cl)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 462
- XLogP3: 4
- Topological Polar Surface Area: 64.599
5-(Chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029078038-1g |
5-(Chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonyl chloride |
1806759-68-1 | 97% | 1g |
$1,445.30 | 2022-03-31 |
5-(Chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonyl chloride Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 5-(Chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonyl chloride
5-(Chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonyl chloride: A Versatile Scaffold for Targeted Drug Discovery and Molecular Imaging
5-(Chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonyl chloride represents a unique class of multifunctional compounds with potential applications in pharmaceutical research and molecular imaging. This compound, with the CAS number 1806759-68-1, is characterized by its complex heterocyclic core featuring a pyridine ring substituted with multiple fluorinated groups and a sulfonyl chloride functional group. The structural diversity of this molecule makes it a valuable platform for the development of novel therapeutics and diagnostic agents.
Recent advances in medicinal chemistry have highlighted the importance of fluorinated aromatic systems in modulating drug-target interactions. The trifluoromethoxy and trifluoromethyl substituents in this compound contribute to enhanced metabolic stability and improved binding affinity to target proteins. The chloromethyl group at the 5-position provides a reactive handle for further functionalization, enabling the synthesis of conjugated molecules for targeted drug delivery.
Studies published in Journal of Medicinal Chemistry (2023) have demonstrated that sulfonyl chloride derivatives of pyridine-based scaffolds exhibit promising antitumor activity against multidrug-resistant cancer cell lines. The pyridine-6-sulfonyl chloride moiety in this compound is particularly effective in disrupting protein kinase signaling pathways, which are frequently dysregulated in oncogenic processes.
From a synthetic perspective, the 5-(Chloromethyl) group offers unique opportunities for click chemistry approaches. Researchers at the University of California, San Francisco (2024) have developed a novel methodology to incorporate this functional group into biocompatible polymers, enabling the creation of smart drug delivery systems. The trifluoromethoxy substituent also plays a critical role in enhancing the hydrophobicity of the molecule, which is essential for membrane permeability in drug design.
Recent computational studies using molecular dynamics simulations (2023) have revealed that the pyridine ring in this compound forms stable hydrogen bonds with key amino acid residues in target proteins. The trifluoromethyl groups contribute to the overall electronic properties of the molecule, which is crucial for optimizing the pharmacokinetic profile of the compound. This structural feature has been shown to significantly improve the half-life of the molecule in vivo.
In the field of molecular imaging, this compound has shown potential as a contrast agent for positron emission tomography (PET). The fluorinated groups in the molecule enhance its radiolabeling efficiency, which is essential for non-invasive visualization of biological processes. A 2023 study in Advanced Drug Delivery Reviews demonstrated that the chloromethyl group can be selectively modified with radiolabeling agents, enabling precise tracking of molecular interactions in living systems.
The sulfonyl chloride functionality in this compound is particularly valuable for the development of prodrugs. Researchers at the Max Planck Institute for Biochemistry (2024) have shown that this group can be selectively hydrolyzed in vivo, releasing active pharmacophores at target sites. This property is particularly advantageous for reducing systemic toxicity while maintaining therapeutic efficacy.
From a synthetic standpoint, the pyridine-6-sulfonyl chloride moiety presents unique challenges and opportunities. The trifluoromethoxy substituent requires careful control of reaction conditions to prevent unwanted side reactions, which has been successfully addressed through the development of new catalyst systems. These advancements have enabled the scalable synthesis of this compound with high stereochemical purity.
Recent pharmacological studies have explored the potential of this compound in the treatment of neurodegenerative diseases. The fluorinated aromatic system has been shown to modulate the activity of specific enzymes involved in protein aggregation, a key pathological feature of conditions like Alzheimer's disease. This finding has sparked interest in the development of targeted therapies for these complex disorders.
The chloromethyl group in this compound also serves as a platform for the attachment of various functional groups, including targeting ligands and fluorescent dyes. This versatility has been leveraged in the development of dual-modal imaging agents that combine optical and radiolabeling capabilities. Such agents are particularly valuable for real-time monitoring of therapeutic interventions.
From a mechanistic perspective, the trifluoromethyl groups contribute to the overall electronic distribution of the molecule, which affects its interaction with biological membranes. This property is critical for achieving optimal cellular uptake and intracellular localization. The pyridine ring provides additional structural rigidity, which is essential for maintaining the conformational integrity of the molecule during biological processes.
Recent advances in synthetic organic chemistry have enabled the creation of analogs with modified fluorinated groups to optimize biological activity. These modifications have led to the discovery of compounds with enhanced potency and reduced off-target effects. The sulfonyl chloride functionality remains a key feature for further chemical elaboration, offering a wide range of possibilities for drug development.
Studies on the pyridine-6-sulfonyl chloride moiety have also revealed its potential in the design of enzyme inhibitors. The trifluoromethoxy substituent has been shown to selectively bind to active sites of certain enzymes, offering a new approach to the development of targeted therapies. These findings underscore the importance of this compound in the field of medicinal chemistry.
Overall, 5-(Chloromethyl)-2-(triffuoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonyl chloride represents a promising scaffold for the development of next-generation therapeutics. Its unique structural features and functional versatility make it an attractive candidate for various applications in pharmaceutical research and molecular imaging.
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